6-[[4-(Trifluoromethyl)-2,3-dihydroindol-1-yl]methyl]-1,3,5-triazine-2,4-diamine
Description
6-[[4-(Trifluoromethyl)-2,3-dihydroindol-1-yl]methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that features a trifluoromethyl group, an indole moiety, and a triazine ring
Properties
IUPAC Name |
6-[[4-(trifluoromethyl)-2,3-dihydroindol-1-yl]methyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N6/c14-13(15,16)8-2-1-3-9-7(8)4-5-22(9)6-10-19-11(17)21-12(18)20-10/h1-3H,4-6H2,(H4,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMRVZORCAEDFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC(=C21)C(F)(F)F)CC3=NC(=NC(=N3)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[4-(Trifluoromethyl)-2,3-dihydroindol-1-yl]methyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps. The final step involves the formation of the triazine ring, which can be achieved through cyclization reactions under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-[[4-(Trifluoromethyl)-2,3-dihydroindol-1-yl]methyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the trifluoromethyl and indole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-[[4-(Trifluoromethyl)-2,3-dihydroindol-1-yl]methyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[[4-(Trifluoromethyl)-2,3-dihydroindol-1-yl]methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The trifluoromethyl group and indole moiety play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s effects are mediated through its ability to form stable complexes with its targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Indoles: These compounds share the trifluoromethyl and indole moieties but lack the triazine ring.
Triazine Derivatives: Compounds with a triazine ring but different substituents compared to 6-[[4-(Trifluoromethyl)-2,3-dihydroindol-1-yl]methyl]-1,3,5-triazine-2,4-diamine.
Uniqueness
The uniqueness of this compound lies in its combination of the trifluoromethyl group, indole moiety, and triazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
